5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
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Overview
Description
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylcyclohexene.
Grignard Reaction: A Grignard reagent, such as vinyl magnesium bromide, is added to the 4-isopropylcyclohexene to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the selective reduction of double bonds.
Distillation: For the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: Metabolic pathways where the compound may act as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Terpinen-4-ol: A similar compound with a cyclohexene ring and an isopropyl group, but with different functional groups.
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
94278-32-7 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,12,14-15H,3,5,8-11H2,1-2H3/b6-4+ |
InChI Key |
MOUSWGFJEQDFJB-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1CCC(=CC1)/C=C/CCCO |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=CCCCO |
Origin of Product |
United States |
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